Dihydro-Pyranon
Dihydropyranones are a class of organic compounds characterized by the presence of two five-membered heterocyclic rings with an oxygen atom in each ring. These cyclic ethers exhibit unique structural features and diverse chemical properties, making them valuable intermediates in synthetic chemistry. Dihydropyranones can be synthesized through various methods such as cyclocondensation reactions or by modifying existing organic molecules.
Structurally, these compounds often feature a backbone of 1,4-dioxacyclopentane or similar ring systems, which impart them with specific reactivity patterns and solubility characteristics. Due to their ring strain, dihydropyranones are prone to ring-opening reactions under mild conditions, making them useful in various chemical transformations.
Dihydropyranones find applications in the synthesis of natural products, pharmaceuticals, and functional materials. Their ability to undergo ring-opening polymerization also makes them interesting candidates for use in controlled polymerization processes. Additionally, due to their unique electronic properties, dihydropyranones have potential uses in organic electronics and optoelectronic devices.
In summary, dihydropyranones are versatile compounds with a wide range of synthetic applications and commercial potential across multiple industries.

Struktur | Chemischer Name | CAS | MF |
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(+-)-Epipestalotin | 53448-08-1 | C11H18O4 |
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(+)-isogoniothalamin epoxide | 122046-63-3 | C13H12O3 |
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preaustinoid A3 | 1006867-96-4 | C26H32O7 |
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(R)-6--5,6-dihydro-2H-pyran-2-one | 156996-36-0 | C12H14O3 |
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(4-oxo-5,6-dihydro-4H-pyran-3-yl)-acetic acid | 39115-30-5 | C7H8O4 |
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Clivonecic acid | 19776-81-9 | C10H12O4 |
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Aspidinin | 19489-48-6 | C21H26O7 |
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angiopterlactone A | 1150247-69-0 | C12H16O6 |
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3-(3'-R-Hydroxycyclopent-1-enyl)-Z-propensaeure-1,5'-R-lacton | 77584-18-0 | C8H8O3 |
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5,6-dihydro-4-(1,3-dihydroxybutan-2-yl)-3-(hydroxymethyl)pyran-2-one | 1449750-60-0 | C10H16O5 |
Verwandte Literatur
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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